molecular formula C22H42N2O4S B12781488 2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid CAS No. 68084-55-9

2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid

Cat. No.: B12781488
CAS No.: 68084-55-9
M. Wt: 430.6 g/mol
InChI Key: QMHROMVHGYEQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

2-(2-aminoethylamino)ethanol

Synthetic Routes and Reaction Conditions: : This compound can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: : Industrially, 2-(2-aminoethylamino)ethanol is produced in large reactors where the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation and other separation techniques .

2-dodecylbenzenesulfonic acid

Synthetic Routes and Reaction Conditions: : This compound is synthesized by sulfonating dodecylbenzene with sulfur trioxide or oleum . The reaction is exothermic and requires careful control of temperature and reactant concentrations to prevent side reactions.

Industrial Production Methods: : In industrial settings, the sulfonation process is carried out in continuous reactors, and the product is neutralized with a base to form the corresponding sulfonate salt, which is then purified and dried .

Mechanism of Action

2-(2-aminoethylamino)ethanol

The mechanism of action involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a nucleophile in substitution reactions and as a ligand in coordination complexes .

2-dodecylbenzenesulfonic acid

The mechanism of action is primarily based on its surfactant properties. It lowers the surface tension of water, allowing it to emulsify oils and solubilize hydrophobic compounds .

Properties

CAS No.

68084-55-9

Molecular Formula

C22H42N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;5-1-2-6-3-4-7/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6-7H,1-5H2

InChI Key

QMHROMVHGYEQOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CNCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.